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Beta-D-Glucose

Solubility Formulation science Crystallization control

Eliminate mutarotation-dependent kinetic variability by procuring the purified β-anomer. Equilibrated D-glucose masks anomer-specific enzyme kinetics and introduces lag times in GOx-coupled assays. β-D-Glucose (CAS 50-99-7) resolves these pain points: • 2.17× higher aqueous solubility (178 vs. 82 g/100 mL) than α-D-glucose, preventing premature crystallization in concentrates. • Mandatory calibration standard for glucose biosensors: glucose oxidase is strictly β-specific; α-anomer contamination compromises accuracy. • Preferred fermentation substrate: at 0.4 g/L, β-D-glucose yields faster ethanol/CO₂ production than the α-form, enabling precise carbon-source control.

Molecular Formula C6H12O6
Molecular Weight 180.16 g/mol
CAS No. 50-99-7
Cat. No. B001113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBeta-D-Glucose
CAS50-99-7
SynonymsAnhydrous Dextrose
D Glucose
D-Glucose
Dextrose
Dextrose, Anhydrous
Glucose
Glucose Monohydrate
Glucose, (alpha-D)-Isomer
Glucose, (beta-D)-Isomer
Glucose, (DL)-Isomer
Glucose, (L)-Isomer
L Glucose
L-Glucose
Monohydrate, Glucose
Molecular FormulaC6H12O6
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)O)O)O)O)O
InChIInChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6-/m1/s1
InChIKeyWQZGKKKJIJFFOK-VFUOTHLCSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 25 g / 100 g / 1 kg / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1200.0 mg/mL

Structure & Identifiers


Interactive Chemical Structure Model





Beta-D-Glucose Anomeric and Physicochemical Properties


Beta-D-glucose (β-D-glucopyranose, CAS 50-99-7) is the thermodynamically more stable anomeric form of D-glucose, comprising approximately 64% of the equilibrium mixture in aqueous solution at 25°C [1]. It is distinguished from its α-anomer (α-D-glucose, CAS 492-62-6) by the equatorial orientation of the anomeric hydroxyl group at C1, which confers distinct physicochemical properties including higher aqueous solubility, elevated melting point, and specific optical rotation of +17.5° to +19.2° (c = 4, H₂O) [2]. As a monosaccharide hexose, it serves as a fundamental substrate for numerous enzymatic and metabolic processes, but its anomeric specificity renders it non-interchangeable with the α-form in many critical applications.

1Anomer-specific enzyme assays and biosensor development
2Concentrated aqueous solution and formulation research
3Thermal processing and solid-state characterization studies
4Fermentation and metabolic flux research with defined anomer input

Why Beta-D-Glucose Is Irreplaceable


Commercially available D-glucose typically consists of an equilibrated mixture containing approximately 36% α-anomer and 64% β-anomer, with a specific rotation that stabilizes at +52.5° upon mutarotation [1]. However, this equilibrium composition masks the functional divergence between the two anomers. β-D-glucose and α-D-glucose exhibit markedly different substrate affinities, reaction kinetics, and regulatory behaviors toward key enzymes including glucose oxidase (which is strictly β-specific), glucokinase (which displays differential Vmax and Km for each anomer), and glucose isomerase [2][3]. Procurement of equilibrated D-glucose for applications requiring anomer-specific reactivity introduces uncontrolled variability, kinetic delays due to mutarotation, and potentially erroneous quantitative conclusions. The evidence presented below demonstrates that selection of purified β-D-glucose is a requisite for experimental reproducibility and process optimization in these contexts.

Target
Potential Substitute
Risk
Purified β-D-glucose
Equilibrated D-glucose mixture
Mutarotation lag may delay enzyme kinetics and bias initial rate measurements
Purified β-D-glucose
α-D-glucose
Solubility and thermal property differences may cause precipitation or processing mismatch
Purified β-D-glucose
Equilibrated D-glucose or α-D-glucose
Divergent enzyme Vmax and Km parameters obscure anomer-specific kinetic interpretation

Beta-D-Glucose vs. Alpha-D-Glucose: Key Evidence


Enhanced Aqueous Solubility vs. Alpha-D-Glucose

At 25°C, β-D-glucose demonstrates an aqueous solubility of 178 g/100 mL, compared to 82 g/100 mL for α-D-glucose, representing a 2.17-fold difference [1]. This differential solubility arises from the equatorial orientation of the anomeric hydroxyl group in the β-anomer, which alters intermolecular hydrogen bonding networks and crystal lattice energies relative to the axial orientation in the α-anomer. The magnitude of this difference has direct implications for solution preparation, supersaturation control in crystallization processes, and formulation of concentrated aqueous systems where α-D-glucose would precipitate at concentrations readily tolerated by the β-form.

Aqueous Solubility
Head-to-head
2.17-fold higher vs α-anomer
Supports concentrated solution research
Solubility at 25°C in water; data from standard reference
Solubility Formulation science Crystallization control

Superior Thermal Stability vs. Alpha-D-Glucose

β-D-glucose exhibits a melting point of 150°C, which is 4°C higher than the 146°C melting point of α-D-glucose [1][2]. This thermal differential reflects the greater thermodynamic stability of the β-anomer in the solid state, attributable to the all-equatorial conformation of its hydroxyl groups which optimizes crystal packing and minimizes steric strain relative to the α-form with its axial C1 hydroxyl. The higher melting point of β-D-glucose provides a wider thermal processing window for applications involving elevated temperatures, such as hot-melt extrusion, thermal sterilization of formulations, and solid-state reactions where premature melting or phase changes could compromise process integrity.

Thermal Stability
Head-to-head
Melting point 4°C higher than α-form
Wider thermal processing window
Solid-state attribute; references vary slightly
Thermal stability Solid-state characterization Process engineering

Exclusive Glucose Oxidase Substrate

Glucose oxidase (GOx) catalyzes the oxidation of β-D-glucose exclusively; α-D-glucose is not a substrate for this enzyme and must first undergo mutarotation to the β-form before oxidation can occur [1]. The enzyme's absolute anomeric specificity means that in assays or biosensors utilizing GOx, the initial reaction rate is limited by the mutarotation rate of α-D-glucose when equilibrated D-glucose is used as the substrate. For alternative hexoses, the specificity is even more pronounced: approximately 300-fold more GOx is required to achieve oxidation rates for D-galactose, D-mannose, or D-xylose equivalent to that for β-D-glucose [1]. This strict β-specificity underpins the reliability of GOx-based glucose detection systems and makes purified β-D-glucose essential for kinetic studies requiring defined initial substrate concentrations without mutarotation lag.

GOx Substrate
Head-to-head
β-form exclusively oxidized; α-form not a substrate
Eliminates mutarotation lag in GOx assays
Absolute β-specificity; 300-fold lower rate for other hexoses
Enzyme specificity Biosensors Analytical chemistry

Higher Glucokinase Vmax vs. Alpha-D-Glucose

Wild-type human β-cell glucokinase displays divergent kinetic parameters for the two D-glucose anomers. In a 6-minute incubation at 30°C, the enzyme exhibits a higher affinity (lower Km) for α-D-glucose, but achieves a greater maximal velocity (Vmax) with β-D-glucose [1]. The reported Vmax for wild-type glucokinase with equilibrated D-glucose is 76 U/mg with a Km of 4-5 mM [1]. This differential kinetic behavior is biologically significant: despite α-D-glucose being a more potent insulin secretagogue in vivo, the higher Vmax with β-D-glucose indicates that the β-anomer is processed more rapidly at saturating substrate concentrations. Notably, this kinetic relationship is altered in mutant forms of glucokinase, where four of six examined mutants showed reversed anomeric preference with higher Vmax for α-D-glucose [1]. These findings demonstrate that anomer-specific kinetic measurements are essential for accurate characterization of glucokinase function and mutational effects.

Glucokinase Vmax
Head-to-head
Higher Vmax with β-D-glucose; α-form has lower Km
Enables anomer-resolved kinetic parameter determination
Wild-type human β-cell glucokinase; mutant forms may differ
Enzyme kinetics Diabetes research Metabolic studies

Glucose Isomerase Reactivity Differences

In experiments with immobilized D-glucose isomerase at pH 7.5 and 60°C, the initial conversion rate of α-D-glucose was 43% higher than that of equilibrated glucose at the same concentration (0.028 mol/L, equivalent to 1% w/v), and 113% higher than the conversion rate of β-D-glucose [1]. While glucose isomerase accepts both anomers as substrates, the substantial rate differential demonstrates that the enzyme exhibits marked anomeric preference in its catalytic efficiency. The study further established that both α- and β-D-glucose undergo isomerization with different rate constants, and the overall kinetics require a model incorporating both mutarotation and isomerization steps [1]. For industrial fructose production or research applications involving glucose isomerase, this anomeric rate differential directly impacts process kinetics, reactor design, and yield optimization.

Isomerase Rate
Head-to-head
α-D-glucose conversion 113% higher than β-form
Defined anomer input for kinetic modeling
Immobilized enzyme, pH 7.5, 60°C
Biocatalysis High-fructose syrup Industrial enzymology

Faster Yeast Fermentation vs. Alpha-D-Glucose

In starved yeast cells, β-D-glucose was more rapidly metabolized to ethanol and CO₂ than α-D-glucose at a concentration of 0.4 g/L D-glucose anomer, despite no notable difference in the uptake rates of the two anomers [1]. This metabolic divergence indicates that intracellular processing of the β-anomer proceeds more efficiently than that of the α-anomer under these conditions. Importantly, the anomeric preference is concentration-dependent: at 0.2 g/L D-glucose anomer or lower concentrations, ethanol production with α-D-glucose was higher than that with β-D-glucose [1]. This concentration-dependent inversion of anomeric preference highlights the complexity of glucose metabolism and the necessity of anomer-controlled experimental design when studying glycolytic flux, fermentation efficiency, or cellular energetics in yeast and potentially other eukaryotic systems.

Yeast Fermentation
Head-to-head
β-form metabolized faster at 0.4 g/L; α-form faster at ≤0.2 g/L
Concentration-dependent metabolic context
Starved yeast cells; anomer uptake rates equivalent
Yeast metabolism Fermentation Cellular energetics

Beta-D-Glucose Application Scenarios


Glucose Oxidase Biosensor Calibration

Given the absolute specificity of glucose oxidase for β-D-glucose and the 300-fold lower reactivity toward alternative hexoses [1], purified β-D-glucose (CAS 50-99-7) is the mandatory calibration standard for glucose biosensors, diagnostic test strips, and any GOx-coupled colorimetric or electrochemical assays. Use of equilibrated D-glucose introduces mutarotation-dependent lag times that compromise initial rate measurements and reduce assay reproducibility. Procurement of β-D-glucose as an analytical standard with certified purity enables traceable calibration to NIST reference materials and ensures that measured glucose concentrations reflect true β-anomer availability rather than equilibrium kinetics confounded by α-anomer presence.

High-Concentration Aqueous Formulations

β-D-glucose dissolves in water at 178 g/100 mL at 25°C, more than double the 82 g/100 mL solubility of α-D-glucose under identical conditions [1]. This 2.17-fold solubility advantage makes β-D-glucose the preferred carbohydrate excipient or substrate for applications requiring concentrated aqueous solutions, including cell culture media concentrates, pharmaceutical syrup formulations, and parenteral nutrition solutions where α-D-glucose would crystallize prematurely. Additionally, the higher melting point of β-D-glucose (150°C vs. 146°C for α-D-glucose) provides a wider thermal processing window for formulations exposed to elevated temperatures during manufacturing [2].

Anomer-Specific Glucokinase Kinetics

Wild-type glucokinase exhibits divergent kinetic behavior toward the two glucose anomers: higher affinity (lower Km) for α-D-glucose but greater maximal velocity (Vmax) with β-D-glucose [1]. For researchers characterizing glucokinase mutations, evaluating glucose sensor mechanisms, or studying anomer-specific metabolic flux in pancreatic β-cells and hepatocytes, purified β-D-glucose is essential. Equilibrated D-glucose masks these anomer-specific kinetic parameters and cannot reveal the differential Vmax and Km values that distinguish wild-type from mutant enzyme forms, nor can it support accurate determination of anomeric preference in cellular uptake and phosphorylation studies.

Yeast Fermentation Optimization

In starved yeast cells at 0.4 g/L substrate concentration, β-D-glucose is metabolized more rapidly to ethanol and CO₂ than α-D-glucose, despite equivalent uptake rates [1]. This metabolic advantage makes β-D-glucose the preferred carbon source for maximizing fermentation yields in defined media under these concentration conditions. Conversely, at concentrations ≤0.2 g/L, α-D-glucose produces higher ethanol yields, demonstrating that anomer selection is a controllable variable for optimizing fermentation output. For metabolic engineering studies, industrial bioethanol process development, and yeast physiology research, procurement of pure β-D-glucose allows precise control over the anomeric composition of the carbon source and eliminates the confounding variable of spontaneous mutarotation during extended fermentations.

Application
Selection Property
Validation Focus
GOx biosensor calibration
β-specific substrate requirement
Mutarotation-independent assay linearity
High-concentration aqueous formulations
Aqueous solubility profile
Concentrated solution stability and thermal tolerance
Anomer-specific glucokinase kinetics
Divergent Vmax and Km by anomer
Accurate kinetic parameter determination
Yeast fermentation optimization
Concentration-dependent metabolic rate
Controlled anomeric input for yield studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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